Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane (CAS 2897-60-1) is a bifunctional organosilane featuring a reactive epoxide ring and a methyldiethoxysilyl group[1]. In industrial procurement, it is primarily sourced as a moisture-curing crosslinker, adhesion promoter, and surface modifier for waterborne polymer dispersions, including polyurethanes and acrylic latexes . Unlike standard trialkoxysilanes, this compound possesses only two hydrolyzable ethoxy groups and one non-hydrolyzable methyl group on the silicon atom . This specific molecular architecture allows formulators to achieve wet adhesion and solvent resistance without over-crosslinking the polymer matrix, making it a critical raw material for flexible coatings, sealants, and single-component water-stable adhesives .
Substituting this compound with the industry-standard 3-glycidoxypropyltrimethoxysilane (GPTMS) fundamentally alters both processing kinetics and final material mechanics [1]. GPTMS contains three highly reactive methoxy groups that hydrolyze rapidly, often leading to premature gelation and drastically reduced pot life in waterborne systems. Furthermore, the tri-functional condensation of GPTMS creates a highly rigid, densely crosslinked three-dimensional siloxane network that induces brittleness in flexible substrates [2]. By contrast, the methyldiethoxy structure of CAS 2897-60-1 limits condensation to a linear or loosely branched siloxane chain, inherently lowering the glass transition temperature (Tg) and preserving the elongation and flexibility of the cured film[2]. Additionally, generic methoxy-silanes release toxic methanol upon hydrolysis, whereas this diethoxy variant releases ethanol, a critical differentiator for EHS-compliant manufacturing .
The ethoxy groups on CAS 2897-60-1 hydrolyze significantly slower than the methoxy groups on standard GPTMS, forming a silanediol rather than a highly reactive silanetriol [1]. In comparative aqueous gelation studies, the silanediol derived from this compound demonstrated a markedly lower condensation rate, allowing dissolution at lower pH levels and extending the workable pot life of silated biopolymer gels before reaching a critical viscosity of 10^5 mPa·s [1].
| Evidence Dimension | Condensation reactivity and gelation kinetics |
| Target Compound Data | CAS 2897-60-1 (Forms silanediol; slower condensation, extended pot life) |
| Comparator Or Baseline | GPTMS (Forms silanetriol; highly reactive, rapid gelation) |
| Quantified Difference | Slower silanol condensation rate and lower pH requirement for dissolution |
| Conditions | Aqueous buffer solutions at varying pH and temperatures |
Provides manufacturers with a longer processing window and better bath stability for single-component waterborne systems.
The substitution of one hydrolyzable alkoxy group with a methyl group fundamentally changes the cured network structure. Patent data on barrier laminate films demonstrates that systems crosslinked with 3-glycidoxypropylmethyldiethoxysilane exhibit a significantly lower crosslinking density compared to those using trialkoxysilanes [1]. This reduction in crosslink density prevents the embrittlement of the coating, maintaining the flexibility and affinity required for retort and microwave packaging applications [1].
| Evidence Dimension | Network crosslink density and flexibility |
| Target Compound Data | CAS 2897-60-1 (Lower crosslink density, preserves flexibility) |
| Comparator Or Baseline | Trialkoxysilanes (High crosslink density, induces brittleness) |
| Quantified Difference | Measurable reduction in crosslink density and Tg |
| Conditions | Gas barrier coating films for flexible packaging laminates |
Essential for formulating adhesives and sealants for flexible substrates where rigid trialkoxysilane networks would cause cracking or delamination.
When synthesized into an oligomeric adhesion promoter (GVHMS), the methyldiethoxy structure of this compound significantly improves the bonding of addition-cure silicone encapsulants to inorganic substrates [1]. Testing revealed that incorporating 2.0 phr of the CAS 2897-60-1 derived oligomer increased the shear strength of the silicone rubber to 1.14 MPa, representing a 183% improvement over the unmodified baseline silicone, while maintaining excellent matrix compatibility [1].
| Evidence Dimension | Shear adhesion strength |
| Target Compound Data | CAS 2897-60-1 derived oligomer (1.14 MPa) |
| Comparator Or Baseline | Unmodified silicone rubber baseline (~0.40 MPa) |
| Quantified Difference | 183% increase in shear strength |
| Conditions | Addition-cure silicone encapsulant loaded with alumina fillers |
Validates the compound's utility as a high-performance adhesion promoter in advanced electronic packaging and thermal management materials.
Due to its slower hydrolysis rate and reduced condensation kinetics, this compound is ideal for formulating shelf-stable, single-component waterborne coatings. It replaces two-part systems, reducing scrap and improving process efficiency without causing the premature gelation typical of trimethoxysilanes .
In applications requiring high flexibility, such as retort pouches and automotive laminates, the methyl group on the silicon atom ensures a lower crosslink density[1]. This prevents the adhesive layer from becoming brittle and cracking under mechanical stress, a common failure mode when using standard trialkoxysilanes [1].
The compound serves as an excellent precursor for synthesizing oligomeric adhesion promoters used in addition-cure silicone rubbers [2]. It significantly enhances shear adhesion to inorganic substrates like alumina without disrupting the thermal or dielectric properties of the encapsulant matrix [2].
Irritant;Health Hazard